N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

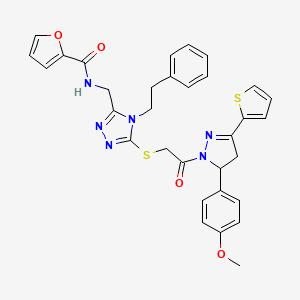

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic molecule featuring a pyrazoline core fused with thiophene and triazole rings. Its molecular formula is C₃₄H₃₂N₆O₃S₂, with a molecular weight of 636.8 g/mol (approximated from structurally similar compounds) . Key structural elements include:

- A 4,5-dihydro-1H-pyrazole substituted with 4-methoxyphenyl and thiophen-2-yl groups.

- A 1,2,4-triazole ring linked via a thioether bridge to the pyrazoline moiety.

- A phenethyl group at the 4-position of the triazole and a furan-2-carboxamide substituent.

Properties

IUPAC Name |

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N6O4S2/c1-41-24-13-11-23(12-14-24)26-19-25(28-10-6-18-43-28)36-38(26)30(39)21-44-32-35-34-29(20-33-31(40)27-9-5-17-42-27)37(32)16-15-22-7-3-2-4-8-22/h2-14,17-18,26H,15-16,19-21H2,1H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKDXXLRWAOVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound features a unique molecular structure that combines several pharmacophores:

| Component | Structure |

|---|---|

| Pyrazole | Pyrazole Structure |

| Triazole | Triazole Structure |

| Furan | Furan Structure |

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been shown to possess antibacterial and antifungal effects. The compound under review may similarly inhibit microbial growth through mechanisms involving disruption of cell wall synthesis or interference with nucleic acid metabolism.

Case Study: A study on related pyrazole compounds demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anti-inflammatory Activity

Compounds with similar structural characteristics have been reported to exhibit anti-inflammatory effects. The presence of the thiophene ring and the triazole structure is thought to contribute to this activity by inhibiting pro-inflammatory cytokines.

Research Findings: Molecular docking studies suggest that the compound can bind effectively to cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This interaction could lead to reduced production of inflammatory mediators .

Anticancer Activity

The potential anticancer properties of this compound are noteworthy. Pyrazole derivatives have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.

Evidence from Literature: A study highlighted that certain pyrazole-containing compounds exhibited cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating significant growth inhibition .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Interaction: Binding to specific receptors may modulate signaling pathways related to cancer cell proliferation.

- Oxidative Stress Modulation: It may exert antioxidant effects that protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Analytical and Computational Comparisons

- Mass Spectrometry (MS): highlights the use of molecular networking to cluster compounds based on MS/MS fragmentation patterns. The target compound’s thiophene and pyrazoline moieties may produce characteristic fragments (e.g., m/z 403.1 for pyrazole derivatives in ) .

- Chemical Space Analysis: classifies synthetic compounds as "NP-like" if they occupy regions near natural products in chemical space.

Bioactivity Implications

For example:

- Chloro substituents (e.g., in 3a–3e) are associated with increased electrophilicity and antimicrobial activity .

- Thiophene and triazole motifs are common in anticancer and antiviral agents due to their π-π stacking and metal-chelating capabilities .

Research Findings and Limitations

Synthesis: The target compound likely follows amide-coupling protocols (e.g., EDCI/HOBt in DMF) as in , but its larger size may necessitate extended reaction times or higher catalyst loads .

Limitations: Absence of bioactivity or solubility data restricts a full comparative assessment. Further studies should prioritize in vitro assays and solubility profiling.

References:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.